3-Amino-4-chlorophenylboronic acid
Overview
Description
3-Amino-4-chlorophenylboronic acid is an organoboron compound with the molecular formula C6H7BClNO2 and a molecular weight of 171.39 g/mol . This compound is characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to a phenyl ring, along with a boronic acid group (-B(OH)2). It is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
The synthesis of 3-Amino-4-chlorophenylboronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the hydroboration of alkenes or alkynes, followed by oxidation to yield the boronic acid . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Amino-4-chlorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the substituents on the phenyl ring.
Scientific Research Applications
3-Amino-4-chlorophenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-4-chlorophenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium complex, followed by reductive elimination to form the carbon-carbon bond . The amino and chlorine groups can also interact with various molecular targets, influencing the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
3-Amino-4-chlorophenylboronic acid can be compared with other similar compounds, such as:
4-Amino-3-chlorophenylboronic acid: Similar structure but with different substitution patterns, affecting its reactivity and applications.
3-Chloro-4-fluorophenylboronic acid: Contains a fluorine atom instead of an amino group, leading to different chemical properties and uses.
4-Aminophenylboronic acid: Lacks the chlorine atom, which can influence its reactivity in certain reactions.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
(3-amino-4-chlorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGAGFPHVVBHDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402116 | |
Record name | 3-AMINO-4-CHLOROPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850689-36-0 | |
Record name | 3-AMINO-4-CHLOROPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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